![molecular formula C15H17FN2O3 B2782271 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1396878-61-7](/img/structure/B2782271.png)
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter in the brain that is responsible for regulating anxiety, sleep, and muscle tension. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a number of therapeutic applications.
Mécanisme D'action
As mentioned, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By preventing the breakdown of GABA, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide increases the levels of this neurotransmitter, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain as a result of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide administration can have a number of biochemical and physiological effects. These include reduced anxiety and stress, improved sleep quality, and muscle relaxation. N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide has also been shown to have analgesic effects, meaning that it can reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide for lab experiments is its potency. Because it is a highly effective inhibitor of GABA transaminase, relatively small doses can be used to achieve the desired effect. However, one limitation is that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide is not selective for GABA transaminase and can also inhibit other enzymes in the brain. This can make it difficult to isolate the specific effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide on GABA levels.
Orientations Futures
There are a number of potential future directions for research on N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide. One area of interest is its potential use in the treatment of addiction. Animal studies have shown that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide can reduce drug-seeking behavior in animals addicted to cocaine and alcohol. Another potential application is in the treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD). Finally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide may also have applications in the treatment of chronic pain, as it has been shown to reduce pain perception in animal models.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide involves the reaction of 2-(2-fluorophenoxy)acetic acid with N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to yield N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide.
Applications De Recherche Scientifique
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide has been the subject of numerous scientific studies, particularly in the field of neuroscience. One of the key applications of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide is in the treatment of epilepsy. Animal studies have shown that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide can reduce the frequency and severity of seizures, and clinical trials are currently underway to investigate its efficacy in humans.
Propriétés
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-2-4-13(12)21-9-14(19)17-10-7-15(20)18(8-10)11-5-6-11/h1-4,10-11H,5-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYUTMCSYFQHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.